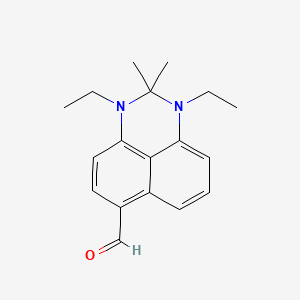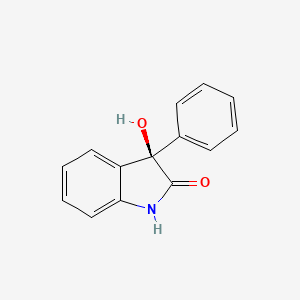![molecular formula C135H231N3O9 B14216154 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine CAS No. 649774-88-9](/img/structure/B14216154.png)
2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple dodecyloxy groups attached to a triazine core through ethynyl linkages.
Preparation Methods
The synthesis of 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-tris(dodecyloxy)phenylacetylene.
Reaction with Triazine Core: The phenylacetylene derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions to form the desired triazine compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl linkages can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicinal Chemistry: Researchers are exploring its potential as a drug delivery agent and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine involves its interaction with specific molecular targets. The ethynyl linkages and dodecyloxy groups play a crucial role in its binding affinity and selectivity. The compound can interact with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways and targets are still under investigation, but its unique structure provides a basis for its diverse biological activities .
Comparison with Similar Compounds
2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and metal-organic frameworks (MOFs).
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine: Used in organic electronics and light-emitting applications.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the synthesis of advanced polymers and materials.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and potential in various research fields.
Properties
CAS No. |
649774-88-9 |
|---|---|
Molecular Formula |
C135H231N3O9 |
Molecular Weight |
2040.3 g/mol |
IUPAC Name |
2,4,6-tris[2-(3,4,5-tridodecoxyphenyl)ethynyl]-1,3,5-triazine |
InChI |
InChI=1S/C135H231N3O9/c1-10-19-28-37-46-55-64-73-82-91-106-139-124-115-121(116-125(140-107-92-83-74-65-56-47-38-29-20-11-2)133(124)145-112-97-88-79-70-61-52-43-34-25-16-7)100-103-130-136-131(104-101-122-117-126(141-108-93-84-75-66-57-48-39-30-21-12-3)134(146-113-98-89-80-71-62-53-44-35-26-17-8)127(118-122)142-109-94-85-76-67-58-49-40-31-22-13-4)138-132(137-130)105-102-123-119-128(143-110-95-86-77-68-59-50-41-32-23-14-5)135(147-114-99-90-81-72-63-54-45-36-27-18-9)129(120-123)144-111-96-87-78-69-60-51-42-33-24-15-6/h115-120H,10-99,106-114H2,1-9H3 |
InChI Key |
GHLBZOAYWZQXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC(=NC(=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

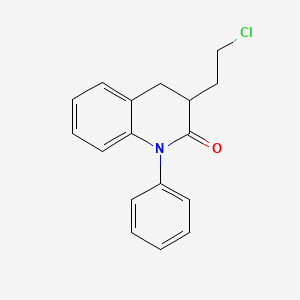


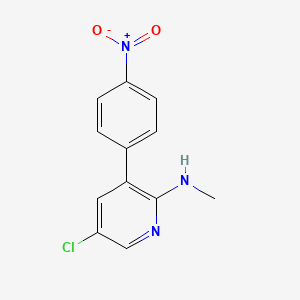

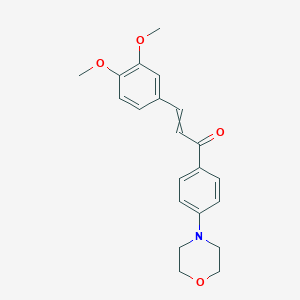
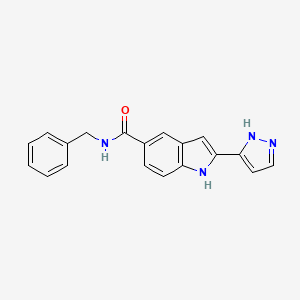
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
